(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the molecular formula C21H21NO3S2 . It has a molecular weight of 399.52 . The compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazolidinone ring, a benzylidene group, and a dimethylphenoxy group . The exact 3D structure and conformation would require more detailed analysis, typically using computational chemistry or X-ray crystallography.Physical and Chemical Properties Analysis
The compound is available in solid form . Its solubility in DMSO is unknown . More detailed physical and chemical properties would require experimental determination or prediction using computational methods.Properties
IUPAC Name |
(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-15-8-5-10-18(16(15)2)27-12-7-13-28-21-17(9-6-11-19(21)26-4)14-20-22(25)24(3)23(29)30-20/h5-6,8-11,14H,7,12-13H2,1-4H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSUCCLZLCIWDX-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)N(C(=S)S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)N(C(=S)S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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